molecular formula C6H9NO2 B077066 Isopropyl cyanoacetate CAS No. 13361-30-3

Isopropyl cyanoacetate

Cat. No. B077066
Key on ui cas rn: 13361-30-3
M. Wt: 127.14 g/mol
InChI Key: BESQLCCRQYTQQI-UHFFFAOYSA-N
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Patent
US04235923

Procedure details

A mixture of 95 g of benzaldehyde, 114.3 g of 7A, 1 g of piperidine and 200 ml of acetic acid was heated on a steam bath for 1 hour. The acetic acid and unreacted benzaldehyde were distilled off, to 100° C./0.2 Torr. The residue was extracted with hot hexane; no residue was left. The solution was chilled, and the solid that formed was recrystallized from methanol to give the 1-methylethyl ester of 2-cyano-3-phenyl-2-propenoic acid (7B), mp: 72°-73° C.
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
114.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([CH2:11][C:12]([O:14]C(C)C)=[O:13])#[N:10].N1CCCCC1>C(O)(=O)C>[C:9]([C:11](=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:12]([OH:14])=[O:13])#[N:10]

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
114.3 g
Type
reactant
Smiles
C(#N)CC(=O)OC(C)C
Name
Quantity
1 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The acetic acid and unreacted benzaldehyde were distilled off, to 100° C./0.2 Torr
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with hot hexane
WAIT
Type
WAIT
Details
no residue was left
TEMPERATURE
Type
TEMPERATURE
Details
The solution was chilled
CUSTOM
Type
CUSTOM
Details
the solid that formed
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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